3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide
Overview
Description
3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide is a chemical compound with a complex structure that includes an imidazolidinone ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide typically involves the reaction of 4-nitroaniline with a suitable imidazolidinone derivative. The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
4-methyl-4-(4-nitrophenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid: Similar structure with a different substituent on the imidazolidinone ring.
2-[4-methyl-4-(4-nitrophenyl)-2,5-dioxoimidazolidin-1-yl]propanoic acid: Another related compound with a propanoic acid group.
Uniqueness
3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c17-10(5-6-15-11(18)7-13-12(15)19)14-8-1-3-9(4-2-8)16(20)21/h1-4H,5-7H2,(H,13,19)(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJFVKYDRHIPMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209257 | |
Record name | N-(4-Nitrophenyl)-2,5-dioxo-1-imidazolidinepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049606-56-5 | |
Record name | N-(4-Nitrophenyl)-2,5-dioxo-1-imidazolidinepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049606-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Nitrophenyl)-2,5-dioxo-1-imidazolidinepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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